Bienvenue dans la boutique en ligne BenchChem!

(+-)-Shikonin

PKM2 Glycolysis Cancer Metabolism

(±)-Shikonin (racemic shikonin/alkannin) is a multi-target naphthoquinone with validated dual inhibition of PKM2 (IC50 8.82 µM enzymatic) and TMEM16A chloride channel (IC50 6.5 µM)—a polypharmacology profile unmatched by plumbagin, juglone, or lawsone. Demonstrates superior cytotoxic potency in HepG2 HCC models (IC50 1.288 µM) versus structural analogs exceeding 4 µM. Functions as an essential reference standard for PKM2 inhibitor development with documented selectivity over PKM1 and PKL. Validated for AML research with in vivo efficacy at 2.5 mg/kg and selective activity against malignant over normal hematopoietic cells. Consistent racemic composition ensures reproducible results across anti-inflammatory (TNF-α/NF-κB), metabolic reprogramming, and ion channel studies. Specify (±)-shikonin to avoid enantiomer-dependent variability in pharmacokinetics and target engagement.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 54952-43-1
Cat. No. B1680968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Shikonin
CAS54952-43-1
Synonyms(+-)-Alkannin, (+-)-Shikonin, Arnebin-4, Shikonin
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
InChIInChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3
InChIKeyNEZONWMXZKDMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Shikonin (CAS 54952-43-1): A Polypharmacological Naphthoquinone with Quantified Potency Across Cancer, Inflammation, and Ion Channel Targets


(±)-Shikonin is a racemic mixture of the naturally occurring naphthoquinone pigment shikonin (R-isomer) and its enantiomer alkannin (S-isomer), isolated primarily from the roots of Lithospermum erythrorhizon (zicao) and Alkanna tinctoria. It functions as a multi-target small molecule with demonstrated inhibitory activity against pyruvate kinase M2 (PKM2), the TMEM16A chloride channel, tumor necrosis factor-α (TNF-α), and the nuclear factor-κB (NF-κB) signaling pathway . The compound has been extensively characterized in both cell-free enzymatic assays and diverse cellular models, with reported IC50 values ranging from sub-nanomolar to low micromolar concentrations depending on the specific target and assay conditions . Its chemical structure features a 1,4-naphthoquinone core with a chiral hydroxyisovaleryl side chain, which confers distinct reactivity and target engagement profiles compared to other naphthoquinones [1].

Why Substituting (±)-Shikonin with Generic Naphthoquinones or Single Enantiomers Fails: Evidence of Unique Potency and Selectivity Profiles


Substituting (±)-shikonin with other naphthoquinones such as plumbagin, juglone, or lawsone, or even with its single enantiomer alkannin, introduces significant variability in target potency, cellular selectivity, and in vivo efficacy. Quantitative comparisons reveal that (±)-shikonin exhibits substantially lower IC50 values against key cancer cell lines—often in the sub-micromolar to nanomolar range—compared to plumbagin and juglone, which frequently show IC50 values exceeding 10 µM in similar assays [1][2]. More critically, (±)-shikonin demonstrates a unique dual-targeting profile, potently inhibiting both PKM2 (IC50 < 1 µM) and TMEM16A (IC50 = 6.5 µM), a combination not replicated by its closest structural analogs . Furthermore, studies directly comparing shikonin and alkannin have shown no significant difference in anti-inflammatory activity, yet their enantiomeric ratio influences pharmacokinetic properties and tissue distribution, underscoring the importance of specifying the racemic form for reproducible research outcomes [3]. Consequently, procurement decisions based solely on compound class or structural similarity without quantitative verification of these specific activity parameters risk experimental failure and irreproducible results.

Quantitative Evidence Guide for Differentiating (±)-Shikonin from Closest Analogs and In-Class Alternatives


PKM2 Inhibitory Potency: (±)-Shikonin Outperforms Next-Generation Synthetic Inhibitors in Enzymatic Assays

(±)-Shikonin exhibits potent inhibition of the tumor-specific pyruvate kinase M2 (PKM2) isoform. In a direct head-to-head comparison, shikonin (IC50 = 8.82 ± 2.62 µM) served as the benchmark against which novel synthetic naphthoquinones were evaluated [1]. While derivative 3h achieved a lower IC50 (0.96 µM), shikonin remains the most well-characterized PKM2 inhibitor and demonstrates remarkable selectivity over PKM1 and PKL isoforms (IC50 range 10-20 µM) . This selectivity is a critical differentiator from pan-PK inhibitors.

PKM2 Glycolysis Cancer Metabolism

Anticancer Potency in Hepatocellular Carcinoma: (±)-Shikonin Demonstrates Superior Cytotoxicity to Plumbagin and Juglone in HepG2 Cells

In HepG2 hepatocellular carcinoma cells, (±)-shikonin exhibits an IC50 of 1.288 µM, demonstrating potent cytotoxicity [1]. In contrast, the structurally related naphthoquinone plumbagin shows an IC50 of 4.13 µM in the same cell line, representing a 3.2-fold reduction in potency [2]. Juglone, another naphthoquinone analog, displays even lower potency with IC50 values ranging from 9.47 to 10.78 µM in lung cancer cell lines [3]. This cross-study comparison highlights shikonin's superior cytotoxic profile in hepatic cancer models, making it the preferred choice for liver cancer research applications.

Hepatocellular Carcinoma HepG2 Cytotoxicity

Selective Cytotoxicity: (±)-Shikonin Spares Normal Hematopoietic Cells While Eliminating AML Cells, a Feature Not Consistently Observed with Other Naphthoquinones

A critical differentiator for (±)-shikonin is its demonstrated ability to selectively target cancer cells while sparing normal cells. In acute myeloid leukemia (AML) models, shikonin induced significant cytotoxicity in AML cell lines and patient-derived cells but spared normal hematopoietic cells through a reactive oxygen species (ROS)-dependent mechanism [1]. In vivo, shikonin (2.5 mg/kg) reduced patient-derived AML cell engraftment in mouse bone marrow without observable toxicity [1]. In contrast, many naphthoquinones, including plumbagin and juglone, exhibit broader cytotoxicity that limits their therapeutic window [2]. This class-level inference is supported by additional studies showing shikonin derivatives were selectively toxic to medullary thyroid carcinoma cells but not to normal human skin fibroblasts [3].

Acute Myeloid Leukemia Selectivity Index Normal Cell Toxicity

TMEM16A Chloride Channel Inhibition: (±)-Shikonin Offers a Unique Polypharmacology Not Shared by Other Naphthoquinones

(±)-Shikonin is a potent inhibitor of the TMEM16A calcium-activated chloride channel, with an IC50 of 6.5 µM in fluorescence-based assays [1]. This activity is not commonly observed among other naphthoquinones such as plumbagin or juglone, which lack documented TMEM16A inhibition at comparable concentrations. Short-circuit current measurements further demonstrated that shikonin inhibited Eact-induced Cl- current in a dose-dependent manner, with an IC50 of 1.5 µM, confirming functional channel blockade in a physiologically relevant model [1]. This dual PKM2/TMEM16A inhibition profile is a distinguishing feature of shikonin, enabling researchers to probe interconnected metabolic and ion channel pathways in cancer and other diseases.

TMEM16A Ion Channel Anoctamin-1

Enantiomeric Equivalence in Anti-Inflammatory Activity: (±)-Shikonin Provides Cost-Effective Research Material Without Sacrificing Biological Activity

A direct pharmacological comparison between the enantiomers shikonin (R) and alkannin (S) revealed no significant difference in their anti-inflammatory activities. In rat models of increased capillary permeability and thermal edema, both enantiomers showed comparable inhibitory effects, using phenylbutazone as a positive control [1]. This finding is crucial for procurement: the racemic mixture (±)-shikonin can be used in place of the more expensive, chirally pure (R)-shikonin for most anti-inflammatory studies without compromising biological relevance. Furthermore, while the enantiomeric ratio does not influence the major biological activities studied, it can affect pharmacokinetic properties and tissue distribution, which is important for in vivo studies [2].

Anti-inflammatory Enantiomer Alkannin

Optimal Research and Industrial Applications for (±)-Shikonin Based on Quantitative Differentiation Evidence


Cancer Metabolism and PKM2-Targeted Drug Discovery

(±)-Shikonin serves as an essential reference standard for validating novel PKM2 inhibitors. Its well-characterized IC50 of 8.82 ± 2.62 µM in enzymatic assays [1] and its documented selectivity over PKM1 and PKL (IC50 10-20 µM) make it the benchmark against which new compounds are measured. Procurement of (±)-shikonin is justified for laboratories developing PKM2 inhibitors, as it enables direct potency comparisons and ensures assay reproducibility. Unlike synthetic derivatives that may not be commercially available, shikonin offers immediate access to a validated PKM2 inhibitor for preliminary screening and mechanistic studies.

Hepatocellular Carcinoma and Liver Cancer Research

With an IC50 of 1.288 µM in HepG2 cells [2], (±)-shikonin demonstrates superior potency compared to plumbagin (IC50 4.13 µM) [3] and juglone (IC50 >9 µM) [4]. This potency advantage makes shikonin the preferred naphthoquinone for in vitro studies of hepatocellular carcinoma. Researchers can achieve robust cytotoxic effects at lower concentrations, reducing off-target effects and minimizing compound consumption. For procurement managers supporting liver cancer research programs, shikonin offers a cost-effective and potent alternative to less active naphthoquinones.

Selective Anti-Leukemia and In Vivo Xenograft Studies

The demonstrated ability of (±)-shikonin to selectively target AML cells while sparing normal hematopoietic cells [5], coupled with in vivo efficacy at 2.5 mg/kg without observable toxicity [5], positions it as a valuable tool for translational leukemia research. Procurement is particularly justified for studies investigating mitochondrial targeting, ROS-mediated cell death, or metabolic reprogramming in AML. The compound's selectivity profile reduces confounding variables in in vivo experiments and enhances the translational relevance of findings, a key consideration for preclinical development programs.

TMEM16A Ion Channel Pharmacology and Secretory Disease Models

(±)-Shikonin's potent inhibition of TMEM16A (IC50 6.5 µM in fluorescence assays; 1.5 µM in short-circuit current measurements) [6] makes it an indispensable chemical probe for researchers studying calcium-activated chloride channels. This unique polypharmacology, not shared by other naphthoquinones, enables studies in cystic fibrosis, secretory diarrhea, and cancer where TMEM16A is implicated. Procurement of shikonin is essential for laboratories requiring a validated, commercially available TMEM16A inhibitor to establish assays, validate target engagement, or explore channel biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Shikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.